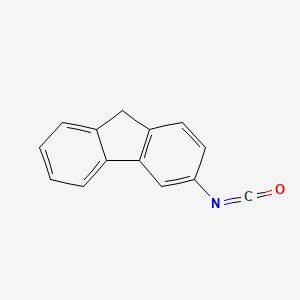

3-Isocyanato-9H-fluorene

Description

Structure

3D Structure

Properties

CAS No. |

923030-47-1 |

|---|---|

Molecular Formula |

C14H9NO |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

3-isocyanato-9H-fluorene |

InChI |

InChI=1S/C14H9NO/c16-9-15-12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8H,7H2 |

InChI Key |

WFVILPSKMDVAJR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)N=C=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isocyanato 9h Fluorene and Precursors

Preparative Routes to 3-Amino-9H-fluorene

The introduction of an amino group at the C-3 position of the fluorene (B118485) ring is a critical step that can be achieved through several synthetic routes. The most common approach involves the reduction of a nitro-substituted precursor.

The conventional and widely practiced method for synthesizing 3-Amino-9H-fluorene is through the chemical reduction of 3-Nitro-9H-fluorene. This precursor is typically synthesized by the nitration of a fluorene derivative. The reduction of the nitro group to an amine is a standard transformation in organic synthesis, and various reducing agents can be employed to achieve this.

Commonly used methods involve catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). Another effective method is the use of metal-acid systems, such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). rsc.org This particular method has been successfully used for the reduction of 2-bromo-3-nitrofluorene to yield 3-aminofluorene. rsc.org The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

| Precursor | Reagents and Conditions | Product | Notes |

| 3-Nitro-9H-fluorene | H₂, Pd/C, solvent (e.g., ethanol) | 3-Amino-9H-fluorene | A common catalytic hydrogenation method. |

| 3-Nitro-9H-fluorene | SnCl₂, conc. HCl, heat | 3-Amino-9H-fluorene | Effective for nitro group reduction in aromatic systems. rsc.org |

| 3-Nitro-9H-fluorene | Zinc dust, calcium chloride, ethanol | 3-Amino-9H-fluorene | An alternative metal-based reduction system. datapdf.com |

Beyond the reduction of nitro compounds, other strategies exist for introducing the amino group at the 3-position. One such method starts from 2-hydroxyfluorene, which can be converted to 3-Amino-9H-fluorene through a reaction with benzenediazonium (B1195382) chloride, followed by subsequent chemical transformations. datapdf.com

More modern approaches include multicomponent reactions (MCRs), which offer an efficient route to highly substituted aminofluorene derivatives. For instance, a one-pot reaction involving 1-indanone, an aromatic aldehyde, and malononitrile (B47326) can yield 3-amino-1-aryl-9H-fluorene-2,4-dicarbonitrile derivatives. tandfonline.comtandfonline.comresearchgate.net While these products are more complex than 3-Amino-9H-fluorene itself, this methodology represents a versatile and efficient strategy for creating the aminofluorene scaffold under mild, often solvent-free, conditions. tandfonline.comtandfonline.com

Reduction of 3-Nitro-9H-fluorene Precursors

Phosgenation and Non-Phosgene Routes for Isocyanate Formation

Once 3-Amino-9H-fluorene is obtained, the next stage is the conversion of the primary amino group (-NH₂) into an isocyanate group (-NCO). This can be accomplished through both traditional and more modern, environmentally benign methods.

The most established industrial method for synthesizing isocyanates is the direct reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.govionike.comacs.org This process, known as phosgenation, typically involves reacting the amine with a solution of phosgene in an inert solvent. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermolyzed to eliminate hydrogen chloride (HCl) and form the isocyanate. google.com The manufacture of most commercial isocyanates follows this pathway. google.com A variation of this method involves photo-on-demand phosgenation, where chloroform (B151607) is converted to phosgene using UV light and oxygen, which can then react with an amine. acs.orgacs.org

The reaction for 3-Amino-9H-fluorene would be:

Step 1 (Carbamoyl chloride formation): 3-Amino-9H-fluorene + COCl₂ → 3-(chlorocarbonylamino)-9H-fluorene + HCl

Step 2 (Thermolysis): 3-(chlorocarbonylamino)-9H-fluorene → 3-Isocyanato-9H-fluorene + HCl

Despite its efficiency, the high toxicity of phosgene and the corrosive nature of the HCl byproduct have driven research into alternative, safer synthetic routes. nih.govdigitellinc.com

To avoid the use of highly toxic phosgene, several non-phosgene routes have been developed. These methods typically involve the synthesis of an intermediate compound, such as a carbamate (B1207046) or an acyl azide (B81097), which can then be converted to the isocyanate. nih.govacs.org

Carbamate Intermediates: A primary amine can react with reagents like dimethyl carbonate (DMC) or urea (B33335) to form a carbamate. nih.govacs.org This carbamate intermediate is then subjected to thermal decomposition (thermolysis) to yield the desired isocyanate. nih.govgoogle.com This approach eliminates the use of chlorine-containing reagents, simplifying purification and improving product quality. nih.gov Catalysts, often based on metals like zinc or nickel, are frequently used to facilitate the formation of the carbamate. nih.govionike.com

Curtius Rearrangement: This is another significant non-phosgene method. The Curtius rearrangement involves the thermal decomposition of an acyl azide to produce an isocyanate. google.com For the synthesis of this compound, the process would start with a fluorene-3-carboxylic acid derivative. The carboxylic acid is converted to an acyl chloride, then to an acyl azide, which upon heating, rearranges to form the isocyanate with the loss of nitrogen gas. This method is considered one of the cleanest and highest-yielding approaches, though safety concerns regarding the handling of acyl azide intermediates exist. google.com

| Method | Starting Material | Intermediate | Key Reagents | Notes |

| Carbamate Decomposition | 3-Amino-9H-fluorene | N-(9H-fluoren-3-yl)carbamate | Dimethyl Carbonate (DMC) or Urea, Catalyst (e.g., Zn, Ni) | Avoids phosgene; intermediate is thermally decomposed. nih.govacs.org |

| Curtius Rearrangement | Fluorene-3-carboxylic acid | Fluorene-3-carbonyl azide | Sodium azide (for acyl azide formation) | Clean reaction with N₂ as the only byproduct from the rearrangement step. google.com |

| Reductive Carbonylation | 3-Nitro-9H-fluorene | (Not applicable) | Carbon Monoxide (CO), Catalyst (e.g., Pd) | A direct route from the nitro compound, bypassing the amine isolation step. digitellinc.com |

Direct Conversion of Aminofluorene to Isocyanate

Regioselective Synthesis and Isomeric Considerations

A significant challenge in the synthesis of this compound is achieving high regioselectivity. The fluorene ring has several positions available for electrophilic substitution (positions 2, 3, 4, and 7 being the most common). The directing influence of substituents already on the ring plays a crucial role in determining the position of the next incoming group.

For instance, the nitration of 2-acetamidofluorene, a common starting material, often yields a mixture of isomers. Nitration with one equivalent of nitric acid can produce a 2:1 mixture of 2-acetamido-3-nitrofluorene and 2-acetamido-7-nitrofluorene. This lack of perfect regioselectivity necessitates purification steps to isolate the desired 3-nitro isomer before proceeding with reduction and isocyanate formation.

The separation of these isomers can be accomplished through various methods, including:

Fractional Crystallization: Exploiting differences in solubility of the isomers in various solvents.

Chromatography: Using techniques like column chromatography to separate compounds based on their differential adsorption to a stationary phase. rsc.org

Chemical Separation: Utilizing differences in the chemical properties of the isomers. For example, the difference in basicity between isomeric aminonitrofluorenes can be used to separate them by treatment with dilute acid. rsc.org

Controlling the regioselectivity at the initial substitution step is paramount for an efficient synthesis. Studies on the functionalization of fluorene have shown that reaction conditions and the nature of the reagent can influence the isomer ratio. For example, the fluorination of fluorene can lead to a mixture of 2- and 4-fluoro substituted products, with the ratio depending on the solvent used. rsc.org Therefore, careful selection of starting materials and optimization of reaction conditions are essential to maximize the yield of the desired 3-substituted fluorene precursor.

Chemical Reactivity and Transformational Chemistry of 3 Isocyanato 9h Fluorene

Reactions with Nucleophiles

The electron-deficient carbon atom of the isocyanate group is susceptible to attack by a wide range of nucleophiles. These reactions are typically addition reactions that lead to stable, substituted products.

The reaction between an isocyanate and a primary or secondary amine is a facile and high-yielding method for the synthesis of unsymmetrical ureas. organic-chemistry.orgconicet.gov.ar This reaction involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. The process is generally exothermic and often proceeds rapidly at room temperature without the need for a catalyst. commonorganicchemistry.comasianpubs.org The reaction of 3-Isocyanato-9H-fluorene with an amine would yield a fluorene-substituted urea (B33335), incorporating the rigid and fluorescent fluorene (B118485) core into the final molecule.

This transformation is a cornerstone of isocyanate chemistry, providing a direct route to urea derivatives. organic-chemistry.org The reaction conditions can be adapted based on the reactivity of the specific amine used; for instance, poorly soluble amines might require elevated temperatures to facilitate the reaction. nih.gov

| Reactant Class | Nucleophile | Product | General Conditions |

| This compound | Primary or Secondary Amine (R-NH₂) | N-(9H-fluoren-3-yl)-N'-alkyl/aryl-urea | Room temperature, suitable solvent (e.g., THF, DCM) commonorganicchemistry.com |

Isocyanates react with alcohols to form carbamates, also known as urethanes. nih.govnih.gov This reaction is fundamental to the production of polyurethanes. nih.govspectroscopyonline.com The reaction of this compound with an alcohol involves the nucleophilic oxygen of the hydroxyl group attacking the isocyanate carbon. While the reaction can proceed without a catalyst, bases or specific organometallic compounds are often used to increase the reaction rate, especially with sterically hindered alcohols. nih.gov

The synthesis can be performed under various conditions, and even in the absence of solvents for certain reactants. conicet.gov.ar This reaction provides a straightforward method for attaching the fluorene group to a molecule via a stable carbamate (B1207046) linkage.

| Reactant Class | Nucleophile | Product | General Conditions |

| This compound | Alcohol (R-OH) | (9H-fluoren-3-yl)carbamate | Often requires a catalyst (e.g., tertiary amine, tin compounds); can be run neat or in a solvent. nih.govnih.gov |

The isocyanate group, with its cumulated double bonds, can participate in various cycloaddition reactions. These reactions are valuable for the construction of heterocyclic ring systems. While specific studies detailing the cycloaddition reactions of this compound are not prevalent in the provided literature, the general reactivity of isocyanates suggests its capability to undergo such transformations. For instance, isocyanates can react with alkenes in [2+2] cycloadditions to form β-lactams, although this often requires specific activation or catalytic conditions.

More common are [3+2] dipolar cycloadditions. For example, the reaction of isocyanates with nitrile oxides can lead to the formation of five-membered heterocyclic rings. clockss.org Similarly, cycloadditions with other cumulenes are known. thieme-connect.de It is expected that the isocyanate moiety in this compound would exhibit similar reactivity, allowing it to be used in the synthesis of complex, fluorene-containing heterocyclic structures. researchgate.netnih.gov

Formation of Carbamates with Alcohols

Polymerization Reactions

The reactivity of the isocyanate group makes this compound a valuable monomer or functionalizing agent in polymer chemistry. The incorporation of the rigid, planar, and often fluorescent fluorene unit can impart unique thermal, mechanical, and photophysical properties to the resulting polymers. researchgate.netencyclopedia.pub

Polyurethanes and polyureas are major classes of polymers synthesized through polyaddition reactions. mdpi.commdpi.com These polymers are formed by reacting di- or polyisocyanates with diols or diamines, respectively. nih.govhuntsman.com While this compound is a monofunctional isocyanate, it can be used as a chain-terminating or end-capping agent to introduce a fluorenyl group at the end of a polymer chain. This can be used to modify the properties of the final material, such as increasing its refractive index or imparting fluorescence. google.com

Alternatively, a diisocyanate derivative of fluorene can be used as a monomer in polyaddition reactions to create polymers with fluorene units integrated into the main chain. google.comepo.org The reaction of a diisocyanate with a diol produces a polyurethane, while reaction with a diamine yields a polyurea. mdpi.comtri-iso.com These fluorene-containing polymers are investigated for applications in materials science, such as in volume Bragg gratings, due to their high refractive index and transparency. google.com

| Polymer Type | Monomer 1 | Monomer 2 | Resulting Linkage |

| Polyurethane | Diisocyanate (e.g., fluorene-based) | Diol or Polyol | Urethane (B1682113) (-NH-CO-O-) |

| Polyurea | Diisocyanate (e.g., fluorene-based) | Diamine or Polyamine | Urea (-NH-CO-NH-) |

Controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and complex architectures. acs.orgcmu.edugoogle.com

This compound can be utilized in the context of these advanced polymerization methods. For instance, it can be used in post-polymerization modification. A polymer synthesized by RAFT polymerization can have a terminal thiol group which can then react quantitatively with this compound. acs.orgcurtin.edu.au This "click" type reaction attaches the fluorene moiety to the polymer chain end, creating an end-functionalized polymer. This strategy has been demonstrated for modifying poly(N,N-diethylacrylamide) synthesized by RAFT, where the addition of the hydrophobic fluorene group significantly altered the polymer's solubility in water. acs.org This approach highlights the utility of this compound in creating well-defined, functional materials through a combination of controlled polymerization and efficient chemical modification.

| Polymerization Technique | Role of this compound | Precursor Polymer & Functional Group | Research Finding |

| RAFT Polymerization | Post-polymerization modification agent | Poly(N,N-diethylacrylamide) with a terminal thiol (-SH) group | The reaction of the thiol-terminated polymer with this compound resulted in a thiocarbamate linkage, quantitatively attaching the fluorene group to the polymer terminus. acs.orgcurtin.edu.au |

Polyaddition Leading to Polyurethanes and Polyureas

Derivatization for Analytical and Sensing Applications

The fluorene moiety is renowned for its excellent photophysical properties, including high fluorescence quantum yields and significant photostability, making it an ideal fluorophore for sensitive analytical applications. researchgate.netnih.gov The isocyanate group (–N=C=O) is a highly reactive functional group that readily participates in addition reactions with nucleophiles. diva-portal.org This combination of a highly fluorescent scaffold with a reactive functional group makes this compound a valuable reagent for chemical derivatization, particularly for analytes that lack a native chromophore or fluorophore, thereby enabling their detection and quantification at low concentrations. journalajacr.comresearchgate.net

Chemical derivatization is a technique used to chemically modify an analyte to enhance its suitability for a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). journalajacr.comgreyhoundchrom.com For HPLC with fluorescence detection, the primary goal of derivatization is to attach a fluorescent tag to a non-fluorescent analyte. This compound is an ideal pre-column derivatizing agent for this purpose due to the reactivity of its isocyanate group with common functional groups found in many classes of organic compounds. researchgate.net

The electrophilic carbon atom of the isocyanate group readily reacts with nucleophiles like primary and secondary amines, alcohols, and thiols. diva-portal.orgresearchgate.net These reactions are typically rapid and proceed with high yield under mild conditions, which is advantageous for sample preparation. scribd.com

Reaction with Amines: Primary and secondary amines react with this compound to form highly stable N,N'-substituted urea derivatives. This reaction is fundamental for the analysis of amino acids, peptides, and various amine-containing pharmaceuticals. diva-portal.org

Reaction with Alcohols and Thiols: Alcohols and phenols react with the isocyanate to form stable urethane (carbamate) linkages, while thiols form thiocarbamates. kuleuven.beresearchgate.net This allows for the fluorescent labeling of fatty acids (after conversion to alcohols), steroids, and other hydroxyl-containing compounds.

A specific example of this derivatization is the reaction of this compound (referred to as 2-isocyanato-9H-fluorene in the source) with ethanolamine (B43304) to produce 1-(9H-fluoren-7-yl)-3-(2-hydroxyethyl)urea. researchgate.net This reaction proceeds efficiently and serves as a model for the derivatization of primary amines.

Table 1: Example Derivatization Reaction of this compound

| Reactants | Product | Reaction Conditions | Yield | Reference |

| This compound and Ethanolamine | 1-(9H-Fluoren-7-yl)-3-(2-hydroxyethyl)urea | Dichloromethane (solvent), stirred at 0°C for 30 min, then at room temperature for 6 hours. | 96% | researchgate.net |

This table summarizes the synthesis of a fluorescent urea derivative, demonstrating the utility of this compound as a derivatizing agent for amines.

The resulting derivative incorporates the highly fluorescent fluorene scaffold, allowing the original analyte (e.g., ethanolamine) to be easily detected and quantified by HPLC with a fluorescence detector. journalajacr.comresearchgate.net

A fluorescent probe is a molecule that can detect and signal the presence of specific analytes or changes in its environment through a change in its fluorescence properties. mdpi.comnih.gov The derivatization of a target analyte with this compound is, in itself, a primary strategy for creating a fluorescent probe. The resulting urea or urethane derivative is a new molecule whose fluorescence directly reports the presence and concentration of the original, non-fluorescent analyte.

Beyond this direct "tagging" approach, more complex strategies involve using the derivatives of this compound as building blocks for larger sensory systems. The key steps in these strategies include:

Functionalization via Derivatization: An initial reaction is performed between this compound and a bifunctional molecule. For instance, the reaction with ethanolamine yields a derivative that possesses both the fluorescent fluorene group and a reactive hydroxyl group. researchgate.net

Incorporation into a Larger Structure: This functionalized fluorescent derivative can then be incorporated into a larger molecular assembly, such as a polymer. In one study, the 1-(9H-fluoren-7-yl)-3-(2-hydroxyethyl)urea derivative was further reacted to create a methacrylate (B99206) monomer. This monomer was then polymerized to create a sensory material where the fluorene unit acts as the signaling component for detecting cyanide in water. researchgate.net

Modulation of Fluorescence: The strategy relies on the analyte of interest interacting with another part of the probe, causing a change in the fluorescence of the fluorene moiety. This change can be an increase ("turn-on"), a decrease ("turn-off" or quenching), or a shift in the emission wavelength. mdpi.com

Table 2: Research Findings on Fluorene-Based Probe Development

| Starting Fluorene Derivative | Strategy | Target Analyte | Sensing Mechanism | Reference |

| 1-(9H-Fluoren-7-yl)-3-(2-hydroxyethyl)urea | Incorporation into a polymer backbone after further modification. | Cyanide (CN⁻) | Colorimetric change and fluorescence quenching upon analyte interaction with a dicyanomethylene group added to the fluorene ring. | researchgate.net |

| 2-Amino-9H-fluorene | Coupling with pyridine-2,6-dicarboxylic acid. | Metal Ions | Selective fluorescence changes in the presence of specific metal cations. | mdpi.com |

| Bis(1,2,3-triazolyl)fluorene | Synthesis of a hydrophilic derivative. | Zinc (Zn²⁺) | Fluorescence enhancement upon binding of the zinc ion to the triazole groups. | researchgate.net |

This table illustrates various strategies where fluorene derivatives, including those conceptually similar to products from this compound, are used to construct fluorescent probes.

The inherent reactivity of the isocyanate group allows for the straightforward attachment of the robust fluorene fluorophore to a wide variety of molecules, making this compound a versatile precursor in the development of custom fluorescent probes for diverse analytical and sensing challenges.

Integration of 3 Isocyanato 9h Fluorene in Polymeric and Supramolecular Architectures

Design and Synthesis of Fluorene-Isocyanate Based Polymers

The design of polymers incorporating the 3-Isocyanato-9H-fluorene moiety leverages the distinct characteristics of both the fluorene (B118485) core and the isocyanate group. The fluorene unit provides a rigid, conjugated segment that can enhance the thermal, mechanical, and photophysical properties of the resulting polymer. The isocyanate group (–NCO) serves as a highly efficient reactive site for polymerization and modification, enabling the covalent integration of the fluorene unit into various polymer backbones.

Poly(9H-fluorene) Backbones with Isocyanate Functionality

Synthesizing a poly(9H-fluorene) backbone that already contains isocyanate functionality presents a significant challenge due to the high reactivity of the isocyanate group, which can interfere with many common polymerization reactions. A more viable strategy involves the post-polymerization modification of a pre-formed poly(9H-fluorene) derivative. This approach typically begins with the synthesis of a polyfluorene backbone containing precursor functional groups, such as amino or carboxyl moieties. These groups can then be converted to isocyanate groups in a subsequent step. For instance, a polymer with pendant carboxylic acid groups could undergo a Curtius rearrangement, or a polymer with primary amine groups could be treated with phosgene (B1210022) or a phosgene equivalent to yield the desired isocyanate functionality. This method allows for the creation of a well-defined fluorene-based polymer with reactive isocyanate sites ready for further reactions, such as crosslinking or grafting.

Copolymers Incorporating this compound Derived Units

A more direct and common method for integrating the fluorene-isocyanate unit is through copolymerization, where the isocyanate group reacts with a complementary functional group on another polymer or monomer. This "grafting-to" or end-capping approach is highly effective. For example, research has demonstrated that polymers synthesized by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which bear a terminal thiol group (-SH), can be quantitatively reacted with isocyanates. acs.org

In a notable study, poly(N,N-diethylacrylamide) (PDEAm) homopolymers with a terminal thiol group were reacted with various isocyanates. acs.org While the study specifically used 9-isocyanato-9H-fluorene, the chemical principle is directly applicable to the 3-isomer. The reaction of the thiol-terminated polymer with the isocyanate group on the fluorene moiety proceeds efficiently, often catalyzed by a base like triethylamine (B128534) (NEt3), to form a stable thiocarbamate linkage. acs.org This reaction effectively appends the bulky, hydrophobic fluorene group to the end of the polymer chain, drastically altering its physical properties. For instance, the resulting fluorene-modified PDEAm became insoluble in water, highlighting the significant impact of the fluorene unit on the copolymer's characteristics. acs.org This method is a powerful tool for creating well-defined block copolymers where one block's properties are dominated by the appended fluorene group. Such copolymers are of interest in fields ranging from materials science to biotechnology. acs.org

| Base Polymer | Isocyanato-Fluorene Reactant | Linkage Formed | Key Observed Property Change | Reference |

|---|---|---|---|---|

| Poly(N,N-diethylacrylamide) with terminal thiol (PDEAm-SH) | 9-isocyanato-9H-fluorene | Thiocarbamate | Resulting material became insoluble in water at temperatures near 0 °C. | acs.org |

Crosslinking Mechanisms in Polymer Networks

Crosslinking transforms linear polymer chains into a three-dimensional network, dramatically improving mechanical strength, thermal stability, and chemical resistance. specialchem.commdpi.com The isocyanate group is a cornerstone of crosslinking chemistry, particularly in the formation of polyurethane and polyurea networks.

Role of Isocyanate Groups in Network Formation

The isocyanate group (–NCO) is highly electrophilic and readily reacts with nucleophiles containing active hydrogen atoms, such as hydroxyl (–OH) and amine (–NH2) groups, without generating by-products. libretexts.orgresearchgate.net This reaction is the basis for polyurethane and polyurea chemistry. When a polymer system contains molecules with at least two isocyanate groups (like a diisocyanate-functionalized fluorene) and other molecules with at least two active hydrogen groups (like a polyol or polyamine), a crosslinked network is formed. libretexts.orgwikipedia.org

The reaction between an isocyanate and a hydroxyl group forms a urethane (B1682113) linkage. researchgate.net The reaction with a primary or secondary amine forms a urea (B33335) linkage. By incorporating this compound into a polymer backbone or using it as a crosslinking agent in a formulation with polyols or polyamines, the rigid fluorene unit becomes a junction point in the resulting 3D network. rsc.org This enhances the network's rigidity and thermal stability due to the inherent properties of the fluorene structure. The extent of crosslinking, and thus the final material properties, can be precisely controlled by the functionality (number of reactive groups per molecule) and stoichiometry of the reactants. wikipedia.org

Blocked Isocyanate Approaches for Controlled Curing

While the high reactivity of isocyanates is excellent for forming crosslinks, it can also be a drawback, leading to limited storage stability and pot life in two-component (2K) systems. tri-iso.com Blocked isocyanate technology overcomes this limitation by reversibly protecting the isocyanate group, creating stable one-component (1K) systems that cure only upon activation, typically by heat. tri-iso.comwikipedia.org

In this approach, the this compound would be pre-reacted with a "blocking agent," a compound containing an active hydrogen, such as a phenol, oxime, or caprolactam. tandfonline.comresearchgate.net This reaction forms a thermally labile bond. At ambient temperatures, the blocked isocyanate is unreactive. wikipedia.org When heated to a specific deblocking temperature, the reaction reverses, liberating the blocking agent and regenerating the free isocyanate group, which can then react with a polyol or other co-reactant to form the crosslinked network. tri-iso.comtandfonline.com

The choice of blocking agent is critical as it dictates the deblocking temperature, which can range from under 100°C to over 180°C. tandfonline.comtri-iso.com This allows for the design of curing systems tailored to specific applications and substrates, including those that are heat-sensitive. tri-iso.com Catalysts, such as organometallic tin compounds, can also be used to lower the required deblocking temperature. wikipedia.org

| Blocking Agent | Typical Deblocking Temperature Range (°C) | Reference |

|---|---|---|

| Diethyl Malonate (DEM) | 100 - 120 | tri-iso.comtri-iso.com |

| 3,5-Dimethylpyrazole (DMP) | 110 - 120 | tri-iso.comwikipedia.orgtri-iso.com |

| Methyl Ethyl Ketoxime (MEKO) | 120 - 160 | tri-iso.comwikipedia.orgtri-iso.com |

| Phenol | ~150 | wikipedia.org |

| ε-Caprolactam | 160 - 180 | tri-iso.comwikipedia.orgtri-iso.com |

Supramolecular Assembly and Self-Organization

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. For polymers containing the 9H-fluorene moiety, the primary driving force for self-organization is π–π stacking. rsc.orgbohrium.com The large, planar, and electron-rich aromatic surface of the fluorene unit facilitates strong intermolecular interactions with adjacent fluorene units. rsc.org

This π–π stacking can lead to the formation of aggregated phases, such as the "β phase" in polyfluorenes, where the polymer backbone adopts a more planar conformation, enhancing conjugation and altering the material's photophysical properties. rsc.orgrsc.org The resulting assemblies can take on various morphologies, including nanofibers, helical structures, or lamellar sheets, depending on factors like solvent conditions, temperature, and the chemical nature of side chains attached to the polymer. rsc.orgmdpi.comtandfonline.com For example, studies have shown that polyfluorene derivatives can be induced to form chiral supramolecular assemblies in the presence of chiral solvents or through interactions with other molecules. rsc.org

In addition to π–π stacking, other non-covalent forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions can play a significant role. researchgate.netrsc.org If the polymer architecture derived from this compound also contains urethane or urea linkages, the N-H and C=O groups within these linkages can act as hydrogen-bond donors and acceptors, respectively. researchgate.net These directional hydrogen bonds can provide an additional layer of control over the self-assembly process, guiding the formation of highly ordered and stable supramolecular structures. researchgate.net The ability to control the arrangement of polymer chains at the nanoscale is crucial for applications in organic electronics, where charge transport and light emission are highly dependent on molecular packing and orientation. bohrium.commdpi.com

Hydrogen Bonding Interactions in Isocyanate-Derived Structures

The isocyanate group (-N=C=O) is a versatile functional group that does not typically engage in hydrogen bonding itself. However, its high reactivity towards nucleophiles, such as alcohols and amines, leads to the formation of urethane (-NH-CO-O-) and urea (-NH-CO-NH-) linkages, respectively. These linkages are pivotal in directing the self-assembly of polymer chains through the establishment of robust hydrogen bonds.

In the context of polymers derived from this compound, the N-H group of the resulting urethane or urea acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This interaction is fundamental to the structure of polyurethanes and polyureas, often leading to the formation of well-ordered, phase-separated microstructures. These hydrogen bonds can be either intermolecular, between different polymer chains, or intramolecular, within the same chain.

The strength and directionality of these hydrogen bonds are critical in determining the macroscopic properties of the resulting materials, including their mechanical strength, thermal stability, and solubility. For instance, extensive intermolecular hydrogen bonding can lead to the formation of physically cross-linked networks, enhancing the polymer's rigidity and melting point.

Table 1: Potential Hydrogen Bonding Parameters in this compound Derived Structures

| Interaction Type | Donor | Acceptor | Typical Bond Length (Å) | Potential Impact on Polymer Properties |

| Urethane-Urethane | N-H | C=O | 2.8 - 3.2 | Increased stiffness, higher thermal stability, reduced solubility |

| Urea-Urea | N-H | C=O | 2.9 - 3.3 | Strong physical cross-linking, enhanced mechanical strength |

| Urethane-Ether (in polyether diols) | N-H | O (ether) | 2.9 - 3.4 | Disruption of hard-segment packing, increased flexibility |

Note: The data in this table is illustrative and based on general values for polyurethanes and polyureas. Specific values for polymers derived from this compound would require experimental determination.

Impact of Fluorene Moiety on Supramolecular Ordering

The incorporation of the bulky and planar fluorene moiety into a polymer backbone or as a side chain is expected to have a profound influence on the supramolecular ordering of the resulting material. This influence stems from two primary characteristics of the fluorene group: its steric hindrance and its propensity for π-π stacking interactions.

The large, rigid structure of the fluorene unit can introduce significant steric hindrance, which may disrupt the efficient packing of polymer chains. This disruption can, in turn, affect the degree of crystallinity and the morphology of the material. For example, the presence of the fluorene group might prevent the close association of urethane or urea groups, thereby altering the hydrogen bonding network.

Conversely, the planar aromatic nature of the fluorene moiety facilitates attractive, non-covalent π-π stacking interactions between adjacent fluorene units. These interactions can act as a secondary driving force for self-assembly, complementing the hydrogen bonding. The interplay between hydrogen bonding and π-π stacking can lead to the formation of highly ordered, hierarchical supramolecular structures. The photophysical properties of such assemblies are often distinct from those of the individual molecules, potentially giving rise to phenomena such as aggregation-induced emission (AIE).

The substitution pattern on the fluorene ring is also a critical determinant of the final supramolecular structure. The placement of the isocyanate group at the 3-position, as opposed to the more commonly functionalized 2,7- or 9-positions, would result in an asymmetric polymer chain. This asymmetry could lead to unique packing arrangements and potentially chiral supramolecular assemblies.

Table 2: Expected Contributions of the Fluorene Moiety to Supramolecular Ordering

| Feature of Fluorene Moiety | Expected Impact on Supramolecular Structure | Potential Consequence on Material Properties |

| Planarity and Rigidity | Promotes ordered packing and liquid crystallinity. | Enhanced thermal stability and anisotropic properties. |

| π-π Stacking | Formation of columnar or lamellar structures. | Anisotropic charge transport, altered photoluminescence. |

| Steric Hindrance | May disrupt hydrogen bonding networks and chain packing. | Increased solubility, lower crystallinity, modified mechanical properties. |

| Asymmetric Substitution (3-position) | Potential for chiral self-assembly and complex morphologies. | Chiroptical properties, unique nanostructures. |

Advanced Materials Science Applications Derived from 3 Isocyanato 9h Fluorene

Optoelectronic Materials

The π-conjugated system of the fluorene (B118485) skeleton is central to its application in optoelectronic devices. tue.nl The ability to functionalize this core at the 3-position with an isocyanate group opens synthetic pathways to novel polymers and small molecules with tailored electronic properties.

Organic Light-Emitting Diodes (OLEDs)

Fluorene-based compounds are cornerstone materials for blue-emitting layers in OLEDs due to their high photoluminescence quantum yields and good thermal stability. researchgate.net The 3-isocyanato-9H-fluorene molecule serves as a versatile precursor for incorporating the fluorescent fluorene core into a larger molecular or polymeric structure. The isocyanate group readily reacts with nucleophiles such as alcohols (–OH) or amines (–NH2), which are common functional groups on other OLED materials.

This reactivity allows this compound to be covalently bonded to hole-transporting materials (HTMs) or electron-transporting materials (ETMs) that possess a suitable reactive site. For instance, reacting it with an amine-terminated HTM like a triphenylamine (B166846) derivative would create a bifunctional molecule with both hole-transporting and emissive capabilities. rsc.org This strategy can improve charge injection and transport within the device, leading to higher efficiency and brightness. Furthermore, the synthesis of fluorene-based copolymers for OLED applications is well-documented, and the use of an isocyanate monomer derivative provides a route to creating poly(urethane)s or poly(urea)s with fluorescent fluorene units integrated directly into the polymer backbone. mdpi.comontosight.ai

Table 1: Representative Properties of Fluorene-Based Emissive Materials for OLEDs This table presents typical data for fluorene-based copolymers to illustrate their performance, as specific data for polymers derived solely from this compound is not publicly documented.

| Property | Value | Reference |

| Emission Peak (in film) | 420 - 460 nm (Blue) | researchgate.net |

| Photoluminescence Quantum Yield (PLQY) | > 70% | researchgate.net |

| Maximum Current Efficiency | 2.9 - 3.3 cd/A | rsc.orgontosight.ai |

| Maximum Brightness | > 9,000 cd/m² | rsc.orgontosight.ai |

| Thermal Decomposition Temp. (Td) | > 400 °C | rsc.org |

Photovoltaic Devices

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), fluorene-based molecules have been successfully employed as efficient hole-transporting materials. nih.gov The function of an HTM is to efficiently extract positive charge carriers (holes) from the light-absorbing perovskite layer and transport them to the electrode. The performance of these materials is dictated by their energy level alignment with the perovskite, charge mobility, and film-forming properties.

This compound can be used as a key synthetic intermediate to build novel HTMs. By reacting it with multifunctional alcohol or amine cores, complex, star-shaped molecules can be constructed. This molecular architecture can enhance the amorphous nature of the material, preventing crystallization and ensuring the formation of smooth, uniform films—a critical requirement for efficient interfacial contact in a solar cell. The isocyanate group's reactivity allows for the creation of new polymeric HTMs, such as polyurethanes, where the fluorene unit contributes to favorable energy levels and thermal stability. mdpi.com

Nonlinear Optical Materials

Nonlinear optical (NLO) materials are crucial for technologies like optical switching, data storage, and frequency conversion. researchgate.net The key to a high second-order NLO response in organic molecules is a "push-pull" architecture, where an electron-donating (D) group and an electron-accepting (A) group are connected by a π-conjugated bridge (D-π-A). researchgate.net

Functional Coatings and Surface Engineering

The high reactivity of the isocyanate group is the cornerstone of polyurethane chemistry, making this compound an ideal candidate for creating functional coatings and engineered surfaces.

Durable and High-Performance Coatings

Isocyanates react with polyols (molecules with multiple hydroxyl groups) to form polyurethanes, a class of polymers known for their toughness, flexibility, and chemical resistance. mdpi.com By incorporating this compound as a monomer or co-monomer in a polyurethane formulation, the unique properties of the fluorene core can be imparted to the resulting coating.

The rigid, aromatic structure of the fluorene unit is expected to enhance the thermal stability and hardness of the polyurethane network. acs.org Furthermore, fluorene's inherent hydrophobicity can improve the water resistance of the coating. A significant application lies in creating UV-protective coatings; the fluorene skeleton absorbs strongly in the UV region, potentially protecting the underlying substrate from photodegradation. By creating polyurethanes with fluorescent properties, these coatings could also be used for anti-counterfeiting or as integrated sensors that respond to environmental stimuli through changes in luminescence.

Table 2: Expected Contribution of this compound to Polyurethane Coating Properties This table is a qualitative projection based on the known properties of fluorene and polyurethane chemistry.

| Property | Standard Polyurethane | Fluorene-Modified Polyurethane | Rationale |

| Thermal Stability | Moderate | High | Incorporation of rigid, aromatic fluorene rings into the polymer backbone. acs.org |

| Hardness | Variable | Increased | The rigid structure of fluorene enhances the cross-link density and stiffness. |

| UV Resistance | Fair to Good | Excellent | Fluorene core provides inherent UV absorption capabilities. |

| Water Resistance | Good | Excellent | The hydrophobic nature of the fluorene moiety reduces water absorption. mdpi.com |

| Fluorescence | None | Blue | The fluorene unit is a well-known blue fluorophore. tue.nl |

Surface-Initiated Polymerization Techniques for Tailored Surfaces

Surface-initiated polymerization (SIP) is a powerful method for grafting polymer chains from a substrate, creating a dense layer known as a "polymer brush." This technique allows for precise control over the chemical and physical properties of a surface. The isocyanate group is an excellent tool for anchoring molecules to surfaces that have been pre-functionalized with reactive groups like amines or hydroxyls.

A potential application involves first treating a substrate (e.g., silicon oxide or a metal oxide) with an aminosilane (B1250345) to introduce primary amine groups (–NH2) onto its surface. The subsequent introduction of this compound would result in its covalent attachment via a stable urea (B33335) bond. This process creates a surface densely functionalized with fluorene moieties. Such a surface could exhibit unique properties, including fluorescence for sensing applications or altered hydrophobicity and lubricity. While the fluorene itself is not a typical initiator for polymerization, it could be further modified to bear an initiating site, allowing it to serve as the anchor point for growing a polymer brush with tailored functionality.

Sensing Materials and Chemosensors

Fluorene-Based Fluorescent Sensors for Chemical Detection

No research data was found detailing the synthesis or application of fluorescent sensors derived specifically from this compound for chemical detection.

Colorimetric Sensing Systems

No published studies were identified that utilize this compound in the development of colorimetric sensing systems.

Textile and Leather Treatment Technologies

No information is available in the scientific literature regarding the use of this compound for applications in textile or leather treatment. While fluorene-based compounds have been mentioned in the context of industrial chemicals, specific technologies derived from the 3-isocyanate isomer are not documented.

Spectroscopic and Computational Investigations of 3 Isocyanato 9h Fluorene and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and characterizing the skeletal structure of molecules. nih.govmdpi.comrsc.org

Infrared (IR) Spectroscopic Characterization of Isocyanate Group

The isocyanate group (-N=C=O) exhibits a highly characteristic and intense absorption band in the infrared spectrum due to its asymmetric stretching vibration (νₐₛ(NCO)). This band is a reliable diagnostic marker for the presence of the isocyanate functionality.

Asymmetric Stretch: For most aromatic isocyanates, this strong and sharp absorption appears in the region of 2275–2240 cm⁻¹. The exact position can be influenced by the electronic nature of the aromatic ring to which it is attached.

Symmetric Stretch: The symmetric stretching vibration (νₛ(NCO)) is typically weaker and found at lower wavenumbers.

Bending Mode: The N=C=O bending vibration (δ(NCO)) appears in the fingerprint region, usually around 600-500 cm⁻¹.

In the context of 3-Isocyanato-9H-fluorene, the IR spectrum is dominated by the intense asymmetric stretch of the isocyanate group. The fluorene (B118485) moiety gives rise to other characteristic bands, including aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic rings between 1600 and 1450 cm⁻¹, and the C-H out-of-plane bending vibrations below 900 cm⁻¹. nist.govnist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100–3000 | Medium-Weak |

| Isocyanate (-N=C=O) Asymmetric Stretch | 2275–2240 | Very Strong, Sharp |

| Aromatic C=C Ring Stretch | 1620–1450 | Medium-Variable |

| Methylene (B1212753) (-CH₂) Scissoring | ~1450 | Medium |

| Aromatic C-H In-Plane Bend | 1300–1000 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend | 900–675 | Strong |

| Isocyanate (N=C=O) Bend | 600–500 | Medium |

Raman Spectroscopic Analysis of Fluorene Skeleton

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the non-polar bonds of the fluorene skeleton. acs.org The selection rules for Raman spectroscopy are based on changes in polarizability, making it highly effective for studying the symmetric vibrations of the aromatic system. researchgate.net

The Raman spectrum of the fluorene moiety is characterized by several key features:

Ring Breathing Modes: The symmetric "breathing" vibrations of the benzene (B151609) rings, which involve the entire ring expanding and contracting, give rise to strong and sharp bands in the Raman spectrum, typically around 1000 cm⁻¹.

C=C Stretching: The aromatic C=C stretching vibrations are also prominent in the Raman spectrum, appearing in the 1600-1500 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching modes are observable between 3100 and 2800 cm⁻¹.

The isocyanate group also has Raman active modes, but they are generally weaker compared to the bands arising from the fluorene skeleton. The functionalization of the fluorene core at the 3-position can cause subtle shifts in the positions and intensities of the skeletal vibrations compared to unsubstituted fluorene. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100–3050 | Medium |

| Methylene (-CH₂) Stretch | 2950–2850 | Medium |

| Aromatic C=C Ring Stretch | 1610, 1580 | Strong |

| Methylene (-CH₂) Scissoring | ~1450 | Weak |

| Ring Breathing Modes | ~1000 | Strong, Sharp |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the connectivity and chemical environment of each atom. bhu.ac.inthieme-connect.de

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals for the fluorene backbone and the isocyanate carbon.

¹H NMR: The proton NMR spectrum would display signals in two main regions:

Aromatic Region (δ 7.0–8.0 ppm): The seven protons on the fluorene ring system would appear as a series of complex multiplets due to spin-spin coupling. The introduction of the isocyanate group at the 3-position breaks the molecule's symmetry, making all seven aromatic protons chemically non-equivalent.

Aliphatic Region (δ ~3.9 ppm): The two protons of the methylene group at the C9 position are chemically equivalent and are expected to appear as a single sharp singlet. rsc.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. sigmaaldrich.com

Isocyanate Carbon (δ ~125–135 ppm): The carbon atom of the -N=C=O group is characteristically deshielded, though its signal can sometimes be broad or of low intensity.

Aromatic Carbons (δ ~110–150 ppm): The twelve aromatic carbons of the fluorene skeleton would give rise to distinct signals. The carbon atom directly attached to the isocyanate group (C3) would be significantly influenced by its electronic effects.

Aliphatic Carbon (δ ~37 ppm): The C9 methylene carbon typically resonates at a much higher field compared to the aromatic carbons. uq.edu.au

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H1, H2, H4-H8 | 7.0 - 8.0 (multiplets) | - |

| H9 | ~3.9 (singlet) | - |

| C1-C8, C10-C13 | - | 110 - 150 |

| C9 | - | ~37 |

| -NC O | - | ~125-135 |

Fluorine (¹⁹F) NMR (if fluorinated derivatives are relevant)

Fluorine (¹⁹F) NMR spectroscopy is exclusively used for the analysis of organofluorine compounds. If a fluorinated derivative of this compound were synthesized, such as by introducing a fluorine atom onto the fluorene ring or as a trifluoromethyl group, ¹⁹F NMR would be an essential characterization tool.

For instance, in a hypothetical 2,2,2-trifluoroethyl carbamate (B1207046) derivative formed from the reaction of this compound, the ¹⁹F NMR spectrum would show a characteristic signal for the -CF₃ group.

Chemical Shift: The chemical shift of the fluorine signals is highly sensitive to the local electronic environment. For a -CF₃ group attached to a nitrogen, the signal would typically appear in a well-defined region of the spectrum.

Coupling: ¹⁹F nuclei can couple with nearby ¹H nuclei, which would result in splitting of the fluorine signal (and vice versa in the ¹H NMR spectrum). For example, the -CF₃ group in a fluorenyl-NHCO-CH₂CF₃ moiety would likely appear as a triplet due to coupling with the adjacent methylene protons. Conversely, a trifluoroethyl group in a compound like 9-[[(2,2,2-trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoic Acid shows a singlet at δ -70 ppm for the CF₃ group in its ¹⁹F NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₉NO), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak.

Molecular Ion (M⁺•): The molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to the exact mass of the molecule (166.22 + 14.01 + 16.00 = 205.23). High-resolution mass spectrometry (HRMS) could confirm the elemental composition. researchgate.net

Fragmentation: A primary fragmentation pathway would likely involve the loss of the isocyanate group as a neutral radical (•NCO) or carbon monoxide (CO) followed by a nitrogen atom.

[M - NCO]⁺: Loss of the isocyanate radical would lead to the formation of the stable fluorenyl cation at m/z 165.

[M - CO]⁺: Loss of carbon monoxide would result in an ion at m/z 177.

The fragmentation pattern of the resulting fluorenyl cation (m/z 165) would be similar to that of fluorene itself, involving sequential loss of hydrogen atoms or cleavage of the five-membered ring. nist.gov

| Ion | Proposed Structure | Expected m/z |

| [C₁₄H₉NO]⁺• | Molecular Ion | 205 |

| [C₁₃H₉N]⁺• | [M - CO]⁺• | 177 |

| [C₁₃H₉]⁺ | [M - NCO]⁺ (Fluorenyl cation) | 165 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, specifically the transitions between different electronic energy levels. For aromatic compounds like this compound, UV-Vis and fluorescence spectroscopy are particularly informative.

The UV-Vis absorption spectrum of this compound is dominated by the extensive π-electron system of the fluorene core. researchgate.net The parent fluorene molecule exhibits strong absorption bands in the UV region. The introduction of a substituent, such as the isocyanate group at the 3-position, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). shimadzu.com This is due to the substituent's electronic influence on the conjugated system. Typically, fluorene derivatives show strong π→π* transitions. libretexts.org The spectrum would likely display multiple absorption bands characteristic of the fluorene aromatic system.

| Compound | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|---|

| 9H-Fluorene | ~266 | ~19,000 | π→π |

| 9H-Fluorene | ~290 | ~6,000 | π→π |

| 9H-Fluorene | ~301 | ~7,000 | π→π |

| Aryl-Substituted Fluorene (Representative) | ~310-350 | ~20,000-30,000 | π→π (Charge Transfer) |

Fluorene and its derivatives are renowned for their strong fluorescence, a property from which the parent compound derives its name. researchgate.net Upon excitation with UV light, these molecules emit light at a longer wavelength as they relax from an excited singlet state (S₁) to the ground state (S₀). renishaw.com The photoluminescence properties, including the emission wavelength, quantum yield (Φ_F), and fluorescence lifetime, are sensitive to the molecular structure and the local environment. The isocyanate group, being an electron-withdrawing group, can influence the electronic structure and thus the emission characteristics, potentially leading to shifts in the emission maximum compared to unsubstituted fluorene. semanticscholar.orgresearchgate.net

| Compound Type | Excitation λ_max (nm) | Emission λ_max (nm) | Fluorescence Quantum Yield (Φ_F) |

|---|---|---|---|

| 9H-Fluorene | ~301 | ~310, 325 | ~0.5 - 0.8 |

| 2,7-Disubstituted Fluorene (Donor Groups) | ~350-400 | ~410-450 | ~0.6 - 0.9 |

| Fluorene with Acceptor Groups | ~320-360 | ~380-420 | ~0.4 - 0.7 |

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Theoretical and Computational Chemistry

Computational methods are powerful tools for investigating the properties of molecules that may be difficult to study experimentally or for providing deeper insight into observed phenomena.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to model the electronic structure of organic molecules. aps.org For this compound, these calculations can predict its three-dimensional geometry, the energies and shapes of its frontier molecular orbitals (HOMO and LUMO), and the energy gap between them. researchgate.net The HOMO-LUMO gap is a crucial parameter as it relates to the molecule's electronic transitions and reactivity. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, predicting the wavelengths and strengths of electronic transitions, which can then be compared with experimental data. karazin.ua

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.2 eV | Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 to -2.5 eV | Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 3.5 to 4.0 eV | Correlates with the energy of the lowest electronic transition (UV-Vis absorption). |

| Calculated λ_max (TD-DFT) | ~300-340 nm | Predicted wavelength of the strongest electronic absorption, comparable to experimental UV-Vis data. |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. For derivatives of 9H-fluorene, including this compound, DFT calculations can provide invaluable insights into reaction pathways, transition states, and the electronic factors governing reactivity. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be understood from studies on related fluorene derivatives and isocyanates.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products. This involves locating and characterizing the geometries of transition state structures and calculating their associated activation energies. For instance, in the context of fluorene derivatives, DFT has been successfully employed to study the gas-phase acidities of various organic acids based on the 9H-fluorene scaffold. These studies calculate properties like the deprotonation enthalpy (ΔHacid), which is a measure of acidity. researchgate.netresearchgate.net The reactivity of the isocyanate group, characterized by its N=C=O moiety, is also amenable to DFT analysis. frontiersin.org Isocyanates are known to undergo a variety of reactions, including nucleophilic attack at the central carbon atom. DFT can model these reactions, providing information on the charge distribution and orbital interactions that dictate the regioselectivity and stereoselectivity of such transformations.

A key aspect of understanding reactivity through DFT is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting the chemical behavior of a molecule. For example, in a study on 9,9-dimethyl-9H-fluoren-2-amine derivatives, time-dependent DFT (TD-DFT) was used to calculate the HOMO-LUMO energy gaps, which are related to the electronic absorption properties of the molecules. nih.gov Similar calculations for this compound would reveal the electrophilic nature of the isocyanate carbon and the nucleophilic character of different positions on the fluorene ring system.

The following table presents data from a DFT study on the gas-phase acidities of various substituted 9H-fluorene derivatives, illustrating the application of this method. While this compound is not included in this specific study, the data demonstrates how DFT can quantify the effect of different substituents on the reactivity of the fluorene core. researchgate.netsmolecule.com

| Compound (Substituent on Fluorene) | Calculated ΔHacid (kcal/mol) |

| Fluorene (unsubstituted) | 328.0 |

| Fluorene with Ketenimine group | 276.3 |

| Fluorene with Triflic group | 285.4 |

This interactive table showcases calculated gas-phase acidities for illustrative fluorene derivatives based on DFT calculations.

Furthermore, DFT can be used to investigate the influence of catalysts on reaction mechanisms. For many reactions involving isocyanates, catalysts are employed to enhance the reaction rate and control selectivity. DFT calculations can model the interaction of the catalyst with the reactants, elucidating the catalytic cycle and explaining the observed experimental outcomes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of molecules are critical to their function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements of atoms in a molecule and their evolution over time.

Conformational Analysis

Conformational analysis of this compound would involve identifying the different stable spatial arrangements (conformers) of the molecule and determining their relative energies. youtube.com The primary source of conformational isomerism in this molecule would be the rotation around the single bond connecting the isocyanate group to the fluorene ring. The planarity of the fluorene core is well-established, but the orientation of the -NCO group relative to the aromatic ring can vary.

DFT methods are commonly used for conformational analysis. By calculating the potential energy as a function of the dihedral angle between the isocyanate group and the fluorene ring, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation between them. For a related compound, methoxycarbonylsulfenyl isocyanate, studies have shown the existence of a conformational equilibrium between a more stable syn form and a higher energy anti form. acs.org A similar equilibrium could be expected for this compound. The relative populations of these conformers at a given temperature can be estimated from their energy differences using the Boltzmann distribution.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion. In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the interatomic interactions. nsf.govutwente.nl For this compound, MD simulations could be used to study a variety of phenomena, including:

Conformational Dynamics: MD simulations can track the transitions between different conformers over time, providing insights into the flexibility of the molecule and the timescales of conformational changes.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can be used to study how the solvent influences the conformational preferences and reactivity of the solute.

Intermolecular Interactions: MD simulations are well-suited for studying the interactions between multiple molecules. For instance, the aggregation behavior of this compound in solution or the binding of this molecule to a biological target could be investigated.

The following table summarizes the types of information that can be obtained from conformational analysis and molecular dynamics simulations for a molecule like this compound.

| Computational Method | Information Obtained | Relevance |

| Conformational Analysis (e.g., using DFT) | Identification of stable conformers, relative energies of conformers, rotational energy barriers. | Understanding the predominant shapes of the molecule in different environments. |

| Molecular Dynamics (MD) Simulations | Time-evolution of molecular structure, conformational transitions, solvent effects, intermolecular interactions. | Predicting dynamic behavior, interaction with other molecules, and properties in solution. |

This interactive table outlines the insights gained from conformational analysis and molecular dynamics simulations.

Future Research Directions and Emerging Paradigms for 3 Isocyanato 9h Fluorene

Development of Sustainable Synthetic Routes

The industrial synthesis of isocyanates has traditionally relied on processes involving hazardous chemicals like phosgene (B1210022). rsc.orgresearchgate.net A primary and critical area of future research is the development of green, sustainable synthetic pathways for 3-Isocyanato-9H-fluorene that align with the principles of green chemistry. acs.orgnih.gov

Key research objectives in this area include:

Phosgene-Free Synthesis: Investigating alternative, non-phosgene routes is paramount. rsc.orgresearchgate.net This could involve the thermal or catalytic decomposition of carbamate (B1207046) precursors derived from 3-amino-9H-fluorene, or the exploration of novel rearrangement reactions. The development of methods that avoid toxic reagents and minimize hazardous by-products is a central goal. techscience.comresearchgate.net

Catalytic Efficiency: Research into highly efficient and recyclable catalysts can reduce energy consumption and waste. acs.orgpatsnap.com This includes exploring metal-based catalysts, organocatalysts, and biocatalysts that can facilitate the conversion to the isocyanate under milder reaction conditions. mdpi.comfau.eu

Atom Economy and Process Intensification: Synthetic methods should be designed to maximize the incorporation of all reactant atoms into the final product, a principle known as atom economy. acs.org The adoption of modern synthetic technologies like continuous flow chemistry and mechanochemistry could offer significant advantages. researchgate.netsciencesconf.org Flow processes can enhance reaction control and safety, while solvent-free or low-solvent mechanochemical methods can drastically reduce the environmental footprint of the synthesis. sciencesconf.orgrasayanjournal.co.in

Exploration of Novel Polymer Architectures and Composites

The isocyanate group is a versatile functional handle for polymerization, primarily through its reaction with alcohols to form polyurethanes. techscience.comgoogle.com Future research should focus on using this compound to construct novel polymers and composites with tailored properties.

High-Performance Polyurethanes: The rigid fluorene (B118485) core is expected to impart excellent thermal stability and specific mechanical properties to polyurethane chains. nih.gov Research should explore the synthesis of polyurethanes by reacting this compound with a variety of polyols. This could lead to materials with high glass transition temperatures and decomposition temperatures, suitable for demanding applications. nih.gov

Functional Polyimides and Polyamides: Beyond polyurethanes, the isocyanate can be a precursor to other polymer classes. For instance, fluorene-based polyimides are known for their desirable thermal, mechanical, and photoluminescent properties. nih.gov By converting the isocyanate to an amine or using it in specific reactions, it can be incorporated into polyimide or polyamide backbones, potentially leading to materials with low dielectric constants and high optical transparency. nih.govacs.org

Integration into Multifunctional Materials Systems

The inherent properties of the fluorene moiety suggest that materials derived from this compound could be integrated into multifunctional systems, where a single material performs several functions. dlr.de

Optoelectronic Applications: Fluorene-based polymers are widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. dokumen.pubresearchgate.netresearchgate.net The fluorene unit provides a rigid, conjugated structure that facilitates charge transport and emits light efficiently. researchgate.net Future work should focus on synthesizing polymers from this compound and characterizing their photophysical and electrochemical properties to assess their suitability for optoelectronic devices. rsc.orgresearchgate.net

Dielectric Materials: Fluorene-based polymers, particularly polyimides, have been shown to possess low dielectric constants, making them valuable for applications in microelectronics as insulating layers. nih.govacs.org By designing polymer architectures that incorporate the fluorene unit while controlling chain packing and polarity, new materials with enhanced dielectric performance could be developed. The table below, based on findings for related fluorene-based polyimides, illustrates target properties for future materials derived from this compound. nih.govacs.org

Advanced Sensing Platforms for Environmental and Industrial Monitoring

Fluorene derivatives are well-known for their fluorescent properties, which can be harnessed to create highly sensitive chemical sensors. rsc.orgnih.gov A significant future direction is the development of sensing platforms based on this compound for monitoring environmental and industrial analytes. mdpi.comarxiv.org

Fluorescence-Based Sensors: The isocyanate group can be reacted with a variety of molecules to attach specific recognition units to the fluorene core. This would create a sensor where binding of a target analyte (e.g., heavy metal ions, organic pollutants) to the recognition unit causes a detectable change in the fluorene's fluorescence. nih.govmdpi.com Such sensors could offer rapid response times and very low detection limits. nih.gov

Electrochemical Sensors: Polymers and materials derived from this compound can be used to modify electrodes, creating electrochemical sensors. researchgate.net The redox activity of the fluorene unit or its interaction with analytes can be transduced into an electrical signal, providing a basis for quantitative detection. researchgate.net

Portable and Low-Cost Devices: A key goal is to integrate these sensing materials into portable, low-cost devices for real-time, on-site environmental monitoring. arxiv.orgresearchgate.netnih.gov This involves research into fabrication techniques like screen-printing to create disposable sensor strips or microfluidic chips.

The table below summarizes detection capabilities of various sensor types that could be developed using fluorene-based compounds.

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry provides powerful tools for accelerating materials discovery by predicting molecular properties before undertaking extensive laboratory synthesis. ipme.ru Applying these methods to this compound and its derivatives will be crucial for rational design.

DFT and TD-DFT Studies: Density Functional Theory (DFT) can be used to model the geometric and electronic structures of monomers and polymers containing the this compound unit. researchgate.netupc.edu Time-Dependent DFT (TD-DFT) can predict optical properties, such as absorption and emission spectra, which is vital for designing materials for optoelectronics and sensing. chemrxiv.orgrsc.org These calculations can reveal how different chemical modifications affect the HOMO-LUMO gap, which is a key parameter for electronic properties. nih.gov

Structure-Property Relationships: Predictive modeling can establish clear relationships between the chemical structure of polymers and their macroscopic properties. For example, simulations can predict how changes in the polymer backbone or side chains will affect thermal stability, solubility, and dielectric constant. nih.gov

Screening and Optimization: Computational screening can rapidly evaluate a large library of virtual compounds derived from this compound. This allows researchers to identify the most promising candidates for specific applications, thereby guiding and focusing synthetic efforts on materials with the highest potential for success. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Isocyanato-9H-fluorene, and how can researchers optimize reaction yields?

- Methodology : Utilize isocyanide-based multicomponent reactions (IMCRs), as demonstrated for structurally similar fluorene derivatives. Key steps include:

- Reacting 9H-fluoren-9-one via the Leuckart–Wallach reaction to generate intermediates.

- Employing Ugi or Passerini reactions to incorporate the isocyanate moiety, with dichloromethane as a solvent under inert conditions .

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1:1.2 molar ratio of fluorene precursor to isocyanate source) to maximize yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Combine NMR (¹H/¹³C) for structural elucidation (e.g., distinguishing isocyanate peaks at ~120–130 ppm in ¹³C NMR) and FT-IR for functional group confirmation (N=C=O stretching at ~2250 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can fluorescence properties of this compound derivatives be systematically analyzed?

- Methodology :

- Use fluorescence spectrophotometry with excitation at 254–366 nm (UV range) to detect emission spectra in solid and solution states.

- Compare quantum yields with reference compounds (e.g., 9H-fluoren-9-one) and correlate electronic effects of substituents (e.g., nitro groups) on fluorescence quenching .

- Solvent polarity studies (e.g., CH₂Cl₂ vs. DMF) can reveal environment-dependent photophysical behavior.

Q. What computational approaches are suitable for predicting reactivity and electronic properties of this compound?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model HOMO-LUMO gaps and electrostatic potential surfaces.

- Use quantitative structure-property relationship (QSPR) models to predict solubility, stability, or regioselectivity in reactions .

- Validate predictions experimentally via Hammett plots or kinetic isotope effects.

Q. How can researchers resolve contradictions in synthetic outcomes, such as unexpected regioisomers or low yields?

- Methodology :

- Conduct reproducibility checks under controlled conditions (e.g., moisture-free environment for isocyanate stability).

- Screen alternative catalysts (e.g., Lewis acids like ZnCl₂) or solvents (e.g., THF vs. DCE) to identify optimal parameters.

- Cross-reference data with literature on analogous fluorene systems (e.g., 3-Nitro-9H-fluorene) to identify systemic biases .

Q. What strategies enhance regioselectivity in functionalizing this compound for spiro or fused-ring systems?

- Methodology :

- Introduce steric directing groups (e.g., 9,9-dimethyl substituents) to bias reactivity at the 3-position.

- Use templated multicomponent reactions (e.g., IMCRs with aldehydes and amines) to guide spirocyclization .

- Analyze steric/electronic effects via computational docking simulations to predict favored pathways.

Methodological Considerations

Q. How should researchers handle air- and moisture-sensitive intermediates during synthesis?

- Methodology :

- Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.

- Pre-dry solvents (e.g., CH₂Cl₂ over CaH₂) and employ molecular sieves for in-situ moisture scavenging .

Q. What advanced analytical workflows validate the purity of this compound derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.